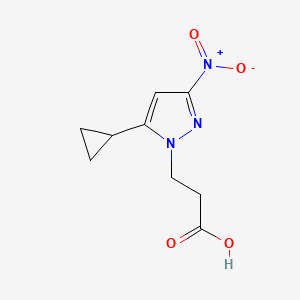

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

説明

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid characterized by a cyclopropyl substituent at the pyrazole ring’s 5-position and a nitro group (-NO₂) at the 3-position. The cyclopropyl group confers steric and electronic effects, while the nitro group’s strong electron-withdrawing nature likely increases acidity and influences reactivity .

特性

分子式 |

C9H11N3O4 |

|---|---|

分子量 |

225.20 g/mol |

IUPAC名 |

3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)3-4-11-7(6-1-2-6)5-8(10-11)12(15)16/h5-6H,1-4H2,(H,13,14) |

InChIキー |

SSQNTKFXWZVHDR-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC(=NN2CCC(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclopropyl-1,3-diketone can be used.

Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Formation of Propanoic Acid Derivative: The nitrated pyrazole is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

化学反応の分析

反応の種類

3-(5-シクロプロピル-3-ニトロ-1H-ピラゾール-1-イル)プロパン酸は、次のような様々な化学反応を起こすことができます。

酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: シクロプロピル基は、求核置換反応によって他の官能基に置換することができます。

エステル化: カルボン酸基は、酸触媒の存在下でアルコールと反応してエステルを形成することができます。

一般的な試薬と条件

酸化: 水素ガスとパラジウム触媒。

置換: アミンやチオールなどの求核剤。

エステル化: アルコールと硫酸または塩酸などの触媒。

主な生成物

還元: 3-(5-シクロプロピル-3-アミノ-1H-ピラゾール-1-イル)プロパン酸。

置換: 使用する求核剤によって様々な置換誘導体。

エステル化: 3-(5-シクロプロピル-3-ニトロ-1H-ピラゾール-1-イル)プロパン酸エステル。

科学的研究の応用

3-(5-シクロプロピル-3-ニトロ-1H-ピラゾール-1-イル)プロパン酸は、科学研究においていくつかの応用があります。

化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌活性や抗炎症活性など、潜在的な生物活性について研究されています。

医学: 新しい薬物の開発における医薬品中間体としての可能性について調査されています。

工業: 農薬やその他の工業的に関連する化合物の合成に利用されています。

作用機序

3-(5-シクロプロピル-3-ニトロ-1H-ピラゾール-1-イル)プロパン酸の作用機序は、様々な分子標的との相互作用を含みます。ニトロ基は、生物学的分子と相互作用する反応性中間体を形成するために還元されます。ピラゾール環は、酵素や受容体と相互作用し、その活性を調節することもできます。

類似化合物との比較

Key Observations:

Electron-Withdrawing vs. Lipophilic Groups :

- The nitro group in the target compound increases acidity (pKa ~1–2 for analogous nitro-substituted acids) compared to the trifluoromethyl (pKa ~3–4) and bromo (pKa ~4–5) variants due to stronger electron withdrawal .

- The trifluoromethyl group () enhances lipophilicity (logP ~2.5), favoring membrane permeability in agrochemical applications, whereas the nitro group may improve water solubility .

Bromo groups also enable cross-coupling reactions for further derivatization . Hydroxy and phenyl groups () facilitate hydrogen bonding and π-π stacking, relevant in drug design for target binding .

Biological Activity: Propanoic acid derivatives with polar substituents (e.g., nitro, hydroxy) have demonstrated cytotoxic activity in preliminary assays (e.g., 43.2% mortality in brine shrimp tests for compound 3 in ). The target compound’s nitro group may enhance redox-mediated bioactivity .

Structural Characterization:

- Programs like SHELXL () are critical for crystallographic refinement. The nitro group’s planar geometry and resonance effects could be confirmed via X-ray diffraction, as seen in related structures .

生物活性

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Pyrazole derivatives, including this specific compound, have been studied extensively for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Chemical Structure and Properties

The chemical formula for 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is . The compound features a pyrazole ring with a cyclopropyl and nitro substituent, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that related pyrazole compounds effectively inhibit several cancer cell lines by targeting specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The incorporation of the cyclopropyl group and nitro substituent in 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid may enhance its interaction with these targets, potentially leading to improved efficacy against resistant cancer types.

Anti-inflammatory Effects

Pyrazole derivatives have shown promise in reducing inflammation. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds structurally similar to 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Antibacterial Properties

The antibacterial activity of pyrazole derivatives has been documented, with studies indicating effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Study on Antitumor Efficacy

A recent study investigated the antitumor effects of several pyrazole derivatives, including those related to 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. The research utilized MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin. This synergistic effect suggests that incorporating a pyrazole moiety can potentiate the action of existing chemotherapeutics .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of pyrazole compounds. The findings indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid may similarly modulate inflammatory responses through similar pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。